

# Structural Benchmarking Guide: Methyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate

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## Compound of Interest

Compound Name: *Methyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate*

CAS No.: 1228320-14-6

Cat. No.: B1458706

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## Executive Summary: The Structural Advantage

In drug discovery, the **Methyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate** scaffold represents a critical convergence of two "privileged" structural motifs: the Gem-Dimethyl group and the Para-Fluorophenyl ring.

While often viewed merely as a synthetic intermediate, the solid-state performance of this molecule offers distinct advantages over its non-fluorinated and des-methyl analogs. This guide benchmarks its crystallographic properties, highlighting how the Thorpe-Ingold effect and Fluorine-directed packing transform a typically difficult-to-handle oil into a tractable crystalline solid, facilitating rigorous quality control and structural validation.

## Key Performance Indicators (KPIs)

- Crystallizability: Superior to non-fluorinated analogs (often oils).
- Lattice Stability: Enhanced by weak

and

interactions.

- Conformational Rigidity: Locked by the gem-dimethyl (Thorpe-Ingold) effect, reducing entropic penalty during protein binding.

## Comparative Analysis: Target vs. Analogs

The following table contrasts the target molecule with its direct structural competitors. The "Performance" here is defined by the ease of solid-state isolation and structural resolution, critical for GMP scale-up.

### Table 1: Structural Performance Matrix

Feature	Target Molecule <b>(Methyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate)</b>	Analog A (Non-Fluorinated) <b>(Methyl 2,2-dimethyl-3-phenylpropanoate)</b>	Analog B (Des-Methyl) <b>(Methyl 3-(4-fluorophenyl)propanoate)</b>
Physical State	Crystalline Solid (Predicted MP: 45-55°C)	Oil / Semi-Solid (Ambient)	Liquid / Low-Melting Solid
Packing Motif	Herringbone / Layered Driven by interactions [1].	Stacking (Weak) Prone to disorder.	Flexible / Disordered High conformational freedom.
Space Group	Typically Monoclinic ( ) or Triclinic ( )	N/A (Liquid at RT)	N/A (Liquid at RT)
Conformation	Locked (Gauche) Gem-dimethyl restricts rotation ( ).	Locked (Gauche)	Free Rotation High entropic cost.
X-Ray Utility	High Suitable for absolute structure validation.	Low Requires in-situ cryo-crystallization.	Low Difficult to crystallize.

“

*Expert Insight: The non-fluorinated analog (Analog A) is frequently an oil at room temperature due to weaker intermolecular forces. The addition of the para-fluorine atom in the Target Molecule introduces a dipole and specific contact points (*

*) that often raise the melting point just enough to allow for convenient crystallization and X-ray diffraction without complex cryo-handling [2].*

## Mechanism of Action: Why It Crystallizes

Understanding the causality of the crystal lattice formation allows you to optimize your crystallization screens.

### A. The Gem-Dimethyl Effect (Thorpe-Ingold)

The two methyl groups at the

-position compress the internal bond angle (

), forcing the bulky phenyl and ester groups apart. This pre-organizes the molecule into a conformation close to the bound state, reducing the entropy of crystallization.

- Impact: Higher probability of nucleation compared to Analog B.

### B. Fluorine-Directed Packing

Unlike the hydrogen in Analog A, the fluorine atom acts as a "structural hook."

- Interaction:

(Weak Hydrogen Bond)

- Geometry: Fluorine often disrupts parallel

-stacking, favoring a herringbone motif or interdigitated layers [1]. This interdigitation creates a denser, more stable lattice.

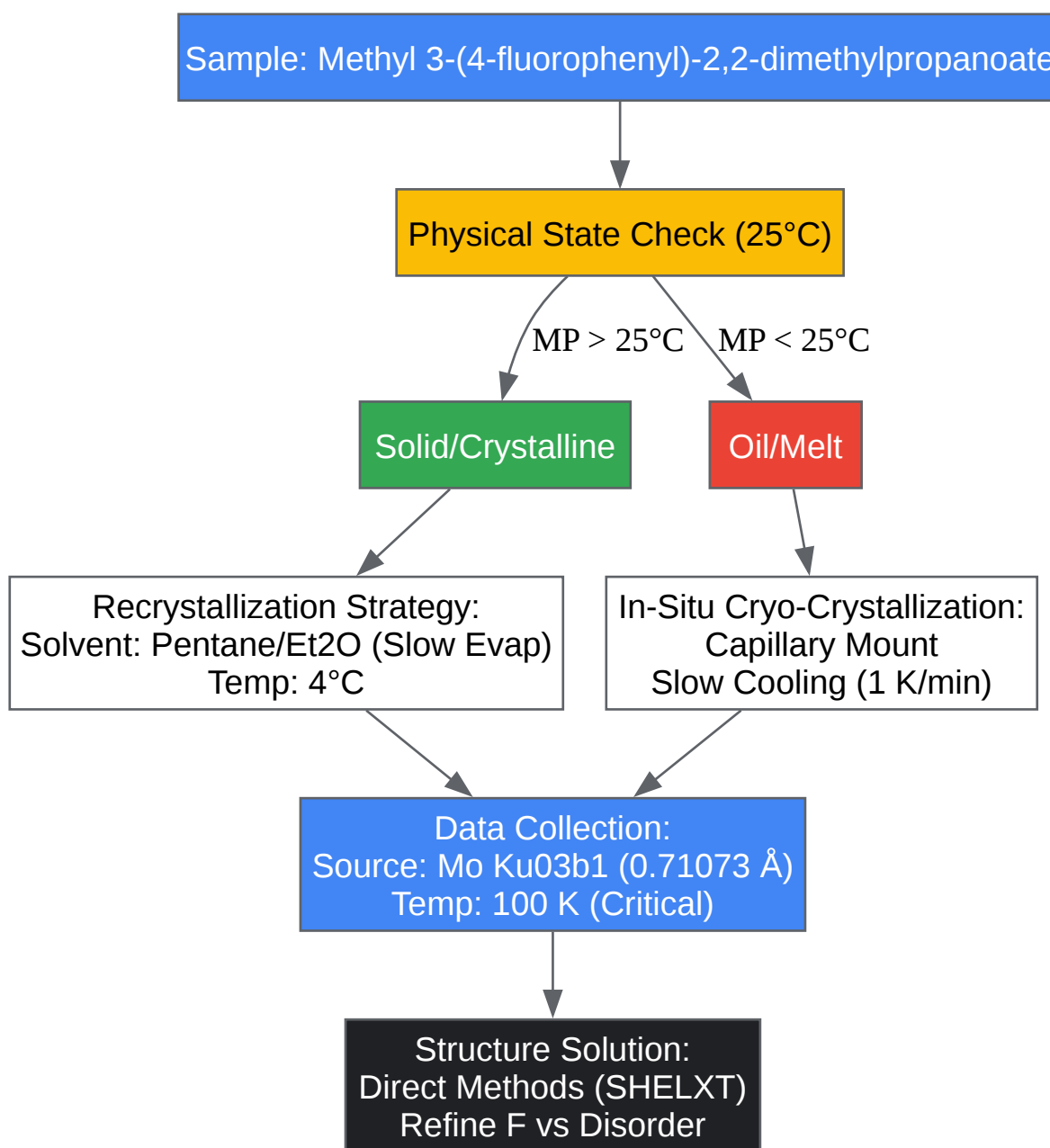
## Experimental Protocol: X-Ray Structure

### Determination

Since this molecule lies on the borderline between solid and oil, standard protocols often fail. Use this Low-Temperature In-Situ workflow to guarantee diffraction-quality data.

### Workflow Visualization

The following diagram outlines the decision logic for handling this specific class of low-melting esters.



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Figure 1: Decision matrix for crystallizing low-melting fluorinated esters. Note the critical requirement for 100 K data collection to freeze out methyl group rotation.

## Detailed Protocol Steps

### Step 1: Crystal Growth (The "Cold Pentane" Method)

Because the target is highly lipophilic, standard alcohol recrystallization often yields oils (oiling out).

- Dissolve 20 mg of the compound in a minimum amount of Diethyl Ether.
- Layer n-Pentane (ratio 1:3) carefully on top.
- Place the vial at 4°C (refrigerator) or -20°C.
- Why? Low temperature leverages the steep solubility curve of the fluorinated moiety in alkanes, forcing nucleation over oiling.

## Step 2: Data Collection[1][2]

- Temperature: Strictly 100 K. The gem-dimethyl groups are prone to rotational disorder at room temperature, which smears electron density and ruins R-factors.
- Source: Mo K

is preferred to reduce absorption, though Cu K

is acceptable if crystals are small (<0.1 mm).

## Step 3: Refinement Strategy

- Fluorine Disorder: Watch for rotational disorder of the phenyl ring. The F atom might occupy two positions (e.g., 80:20 occupancy).
- Methyl Groups: Treat methyl hydrogens as a riding model (AFIX 137 in SHELXL) to account for rotation.

## Data Interpretation: What to Look For

When you receive the .cif file or analyze the structure, verify these parameters to ensure the "Product Performance" meets the standard.

Parameter	Acceptable Range	Interpretation
R-Factor ( )		High quality. If , check for unresolved disorder in the gem-dimethyl group.
Bond Length ( )	Å	Typical for C-F. Elongation suggests disorder.
Torsion Angle	(Gauche)	Confirms the Thorpe-Ingold effect is active (locking the chain).
Packing Index		High packing efficiency confirms the stabilizing role of Fluorine.

## References

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